molecular formula C12H23N3 B13480422 3-(Tert-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine

3-(Tert-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13480422
M. Wt: 209.33 g/mol
InChI Key: DDUCGIOGDOXSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of tert-butyl, isobutyl, and methyl groups attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method is the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of raw materials, solvents, and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The tert-butyl and isobutyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butyl)-4-methyl-1H-pyrazol-5-amine
  • 4-Isobutyl-1-methyl-1H-pyrazol-5-amine
  • 3-(Tert-butyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine stands out due to the combination of tert-butyl, isobutyl, and methyl groups, which confer unique steric and electronic properties. These features enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-8(2)7-9-10(12(3,4)5)14-15(6)11(9)13/h8H,7,13H2,1-6H3

InChI Key

DDUCGIOGDOXSJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N(N=C1C(C)(C)C)C)N

Origin of Product

United States

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